

Unveiling the Solid-State Architecture of Biliverdin Dimethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Biliverdin dimethyl ester*

Cat. No.: *B142023*

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This technical guide provides a comprehensive analysis of the crystal structure and conformational properties of **biliverdin dimethyl ester**, a key derivative of the bile pigment biliverdin. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, structural biology, and drug development, offering in-depth data and methodologies related to its solid-state form.

Crystal Structure and Conformation

The three-dimensional structure of **biliverdin dimethyl ester** was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group $P\bar{1}$. In the solid state, the biliverdin chromophore adopts a near-planar, helical conformation. This helical arrangement is a characteristic feature of the molecule's solid-state packing.

A notable aspect of the crystal structure is the formation of dimers through intermolecular hydrogen bonding. Two molecules, related by a crystallographic center of symmetry, are linked by two $N-H\cdots O$ hydrogen bonds. These bonds form between the nitrogen atom of a pyrrole ring on one molecule and a carbonyl oxygen on the symmetry-equivalent pyrrolone ring of the adjacent molecule. This interaction results in an extended helical conformation for the dimer. The structure also reveals a significant degree of bond fixation within the tetrapyrrole skeleton.

Crystallographic Data

The following table summarizes the key crystallographic data for **biliverdin dimethyl ester**.

Parameter	Value
Molecular Formula	C ₃₅ H ₃₈ N ₄ O ₆
Molecular Weight	610.7 g/mol
Crystal System	Triclinic
Space Group	P $\bar{1}$
a	12.467(6) Å
b	14.567(5) Å
c	9.788(4) Å
α	111.56(3)°
β	90.64(4)°
γ	97.91(3)°
Z	2
R-factor	0.090

Data sourced from Sheldrick, W. S. (1976).

Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing of **biliverdin dimethyl ester** is hydrogen bonding. The key distances for the N-H...O hydrogen bond are detailed below.

Bond	Distance
N-H...O	2.80 Å
N-H	1.12 Å
H...O	1.74 Å

Data sourced from Sheldrick, W. S. (1976).

Experimental Protocols

The determination of the crystal structure of **biliverdin dimethyl ester** involved standard single-crystal X-ray diffraction techniques.

Crystallization

Crystals of **biliverdin dimethyl ester** suitable for X-ray analysis were obtained. While the specific solvent system and temperature for crystallization are not detailed in the primary literature abstract, this process typically involves the slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents.

X-ray Data Collection

A suitable crystal was mounted on a diffractometer. Data were collected using Mo-K α radiation. A total of 2,357 unique reflections were measured for the structure determination.

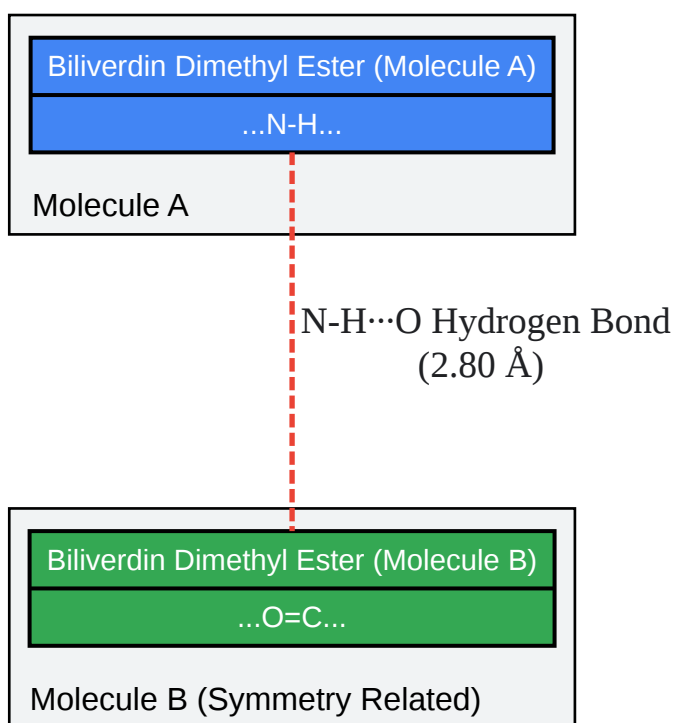
Structure Solution and Refinement

The crystal structure was solved using direct methods. This computational technique uses the measured reflection intensities to determine the initial phases of the structure factors, leading to an initial electron density map. The atomic positions were then refined, and the final structure was refined to an R-factor of 0.090. It was noted that the vinyl and one of the methyl ester groups exhibited disorder in the crystal structure.

Visualizations

Dimeric Structure of Biliverdin Dimethyl Ester

The following diagram illustrates the hydrogen-bonded dimer of **biliverdin dimethyl ester** in the crystal lattice.

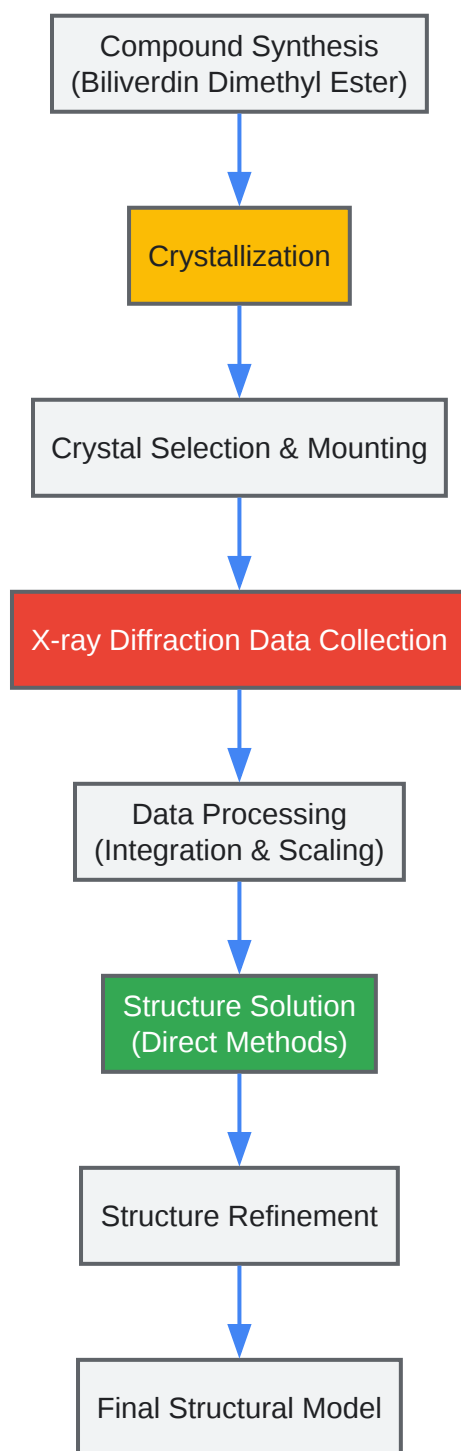


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Dimeric structure of **biliverdin dimethyl ester**.

Experimental Workflow for Crystal Structure Determination

This diagram outlines the key steps in the experimental workflow for determining the crystal structure of a small molecule like **biliverdin dimethyl ester**.



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X-ray crystallography experimental workflow.

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